molecular formula C16H32O5Si B3049650 Diethyl 2-(tert-butyldimethylsilyloxy)methyl-2-ethylmalonate CAS No. 2140326-46-9

Diethyl 2-(tert-butyldimethylsilyloxy)methyl-2-ethylmalonate

Cat. No.: B3049650
CAS No.: 2140326-46-9
M. Wt: 332.51
InChI Key: HOOACVDSEICKCV-UHFFFAOYSA-N
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Description

Diethyl 2-(tert-butyldimethylsilyloxy)methyl-2-ethylmalonate is a chemical compound with the molecular formula C16H32O5Si and a molecular weight of 332.51 g/mol. This compound is commonly referred to as an ester and is used in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl 2-(tert-butyldimethylsilyloxy)methyl-2-ethylmalonate typically involves the reaction of diethyl malonate with tert-butyldimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure the stability of the intermediate products .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

Diethyl 2-(tert-butyldimethylsilyloxy)methyl-2-ethylmalonate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester groups into alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ester groups are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperatures and in the presence of appropriate solvents to ensure the desired products are formed .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions yield carboxylic acids, reduction reactions produce alcohols, and substitution reactions result in various substituted esters .

Scientific Research Applications

Diethyl 2-(tert-butyldimethylsilyloxy)methyl-2-ethylmalonate has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Employed in the synthesis of biologically active compounds and pharmaceuticals.

    Medicine: Utilized in the development of drug candidates and therapeutic agents.

    Industry: Applied in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Diethyl 2-(tert-butyldimethylsilyloxy)methyl-2-ethylmalonate involves its ability to act as a nucleophile or electrophile in various chemical reactions. The tert-butyldimethylsilyl group provides steric protection, allowing selective reactions to occur at specific sites on the molecule. This selectivity is crucial for the synthesis of complex molecules with high precision .

Comparison with Similar Compounds

Similar Compounds

    Diethyl malonate: A simpler ester used in similar reactions but lacks the steric protection provided by the tert-butyldimethylsilyl group.

    Ethyl 2-(tert-butyldimethylsilyloxy)acetate: Another ester with similar protective groups but different reactivity due to the acetate moiety.

Uniqueness

Diethyl 2-(tert-butyldimethylsilyloxy)methyl-2-ethylmalonate is unique due to its combination of ester functionality and steric protection from the tert-butyldimethylsilyl group. This combination allows for selective and controlled reactions, making it a valuable compound in synthetic chemistry.

Properties

IUPAC Name

diethyl 2-[[tert-butyl(dimethyl)silyl]oxymethyl]-2-ethylpropanedioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H32O5Si/c1-9-16(13(17)19-10-2,14(18)20-11-3)12-21-22(7,8)15(4,5)6/h9-12H2,1-8H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOOACVDSEICKCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CO[Si](C)(C)C(C)(C)C)(C(=O)OCC)C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H32O5Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401116307
Record name Propanedioic acid, 2-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-2-ethyl-, 1,3-diethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401116307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.51 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2140326-46-9
Record name Propanedioic acid, 2-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-2-ethyl-, 1,3-diethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2140326-46-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Propanedioic acid, 2-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-2-ethyl-, 1,3-diethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401116307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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